5-[1-(2-Methoxyethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine

Lipophilicity logP Drug-likeness

Researchers expanding SAR of pyrazole-thiadiazole kinase inhibitors need N-(2-methoxyethyl) analogs. This compound (logP 3.35, zero HBD) fills this gap with differentiated physicochemical properties. • ΔlogP ~2.8 vs. methyl analog enables CNS permeability. • Ideal for diversity-oriented kinase & anti-infective libraries. • Batch-specific purity documentation provided. Procure with confidence for SAR exploration.

Molecular Formula C8H11N5OS
Molecular Weight 225.27
CAS No. 1946817-56-6
Cat. No. B2941520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[1-(2-Methoxyethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine
CAS1946817-56-6
Molecular FormulaC8H11N5OS
Molecular Weight225.27
Structural Identifiers
SMILESCOCCN1C(=CC=N1)C2=NN=C(S2)N
InChIInChI=1S/C8H11N5OS/c1-14-5-4-13-6(2-3-10-13)7-11-12-8(9)15-7/h2-3H,4-5H2,1H3,(H2,9,12)
InChIKeyIPPGFACOBOKIPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Pharmacophore Profile


5-[1-(2-Methoxyethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine (MW 225.27, C₈H₁₁N₅OS) is a heterocyclic small molecule belonging to the pyrazole–thiadiazole hybrid class, a scaffold widely investigated for anticancer, anti-inflammatory, and antiparasitic drug discovery campaigns [1]. The compound features a 1,3,4-thiadiazol-2-amine core linked at the 5-position to a pyrazole ring that is N-substituted with a 2-methoxyethyl group. This substitution pattern distinguishes it from simpler N-alkyl analogs and introduces physicochemical properties—specifically a moderately elevated predicted logP (3.35) relative to the N-methyl analog (predicted logP 0.52) —that may influence solubility, permeability, and target engagement profiles during lead optimization. No publicly available bioactivity data (IC₅₀, Kᵢ, or empirical cellular potency) specific to this compound were identified in authoritative databases or the primary literature as of mid-2026, placing the molecule in an early-stage, unexplored chemical space where its procurement is driven by structure-guided SAR expansion rather than pre-validated potency [2].

Scaffold class: Pyrazole–thiadiazole hybrid; unexplored 2-methoxyethyl substitution distinguishes it from N-methyl analogs.
Procurement logic: Early-stage SAR expansion; no publicly reported bioactivity data for this compound as of mid-2026.
Assay context: May support diversity-oriented kinase screening, phenotypic antiparasitic assays, and CNS-lead profiling based on predicted physicochemical properties.

Analog Substitution Challenges


The pyrazole–thiadiazole chemotype exhibits a steep structure–activity relationship (SAR) where even minor N-substituent alterations on the pyrazole ring can drastically shift potency, selectivity, and pharmacokinetic behavior. Published data on closely related scaffolds demonstrate that replacing a methyl group with a 2-methoxyethyl chain alters predicted logP by approximately 2.8 log units . In the EGFR-targeting pyrazole–thiadiazole series, a single substituent change on the thiadiazole or pyrazole ring produced IC₅₀ values spanning from 1.54 µM to 8.49 µM against A549 cells [1]. Similarly, within the P2X7 receptor antagonist series, IC₅₀ values varied from 16 nM to 122 nM depending solely on peripheral substitution patterns [2]. These findings collectively underscore that the 2-methoxyethyl-bearing compound cannot be assumed to recapitulate the biological profile of its methyl, ethyl, or unsubstituted pyrazole counterparts, and that procurement decisions must be based on experimental qualification of the specific compound rather than class-level assumptions.

N-substituent sensitivity

A 2.8 log-unit lipophilicity shift relative to the N-methyl analog may alter membrane permeability and assay-compartment distribution, limiting direct substitution.

Steep intra-series SAR

Published pyrazole–thiadiazole series show potency spanning from 16 nM to 8.49 µM with minor substituent changes; the 2-methoxyethyl analog cannot be assumed to recapitulate analog pharmacology.

Physicochemical mismatch

Zero H-bond donors, elevated logP, and higher rotatable bond count versus the N-methyl comparator may shift CNS penetration and solubility profiles, requiring independent experimental qualification.

Differentiation Evidence vs. Analogs


Lipophilicity Shift: 2-Methoxyethyl vs. Methyl Analog

The 2-methoxyethyl substituent on the pyrazole nitrogen of the target compound is predicted to increase lipophilicity by approximately 2.8 log units relative to the N-methyl analog. Computational property prediction (mcule platform) yields a logP of 3.35 for the target compound (MW 225.29) , whereas vendor-reported data for 5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS 1342779-21-8) indicate a logP of 0.52 . This difference exceeds the typical threshold where altered membrane permeability and plasma protein binding become biologically relevant, potentially translating to distinct in vitro ADME profiles.

Lipophilicity shift
Cross-study comparable
Target logP 3.35 vs. N-methyl analog logP 0.52; ΔlogP ≈ +2.83 (in silico prediction).
May support distinct permeability and ADME profiling workflows.
Experimental logP validation lacking.
Lipophilicity logP Drug-likeness Permeability

CK2 Inhibition by N-Methyl Analog

The closest commercially available analog—5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS 1342779-21-8)—demonstrated CK2 inhibitory activity with an IC₅₀ of 0.45 µM in a biochemical assay, outperforming several established CK2 inhibitors [1]. Molecular docking studies attributed this potency to hydrogen bonding between the thiadiazole ring and the enzyme active site, while the pyrazole moiety contributed via hydrophobic contacts. The 2-methoxyethyl extension on the target compound is expected to modulate, but not eliminate, this core binding interaction, though the direction and magnitude of the potency shift cannot be predicted without experimental data.

CK2 inhibition benchmark
Class-level inference
N-methyl analog: IC₅₀ = 0.45 µM (CK2 biochemical assay). Target compound: no data.
Supports kinase-library inclusion for scaffold-level kinase engagement review.
Direction of potency shift for 2-methoxyethyl compound is unknown.
CK2 inhibitor Kinase Cancer IC50

Anticancer Activity via EGFR and VEGFR-2

Two independent studies of pyrazole–thiadiazole hybrids confirm the scaffold's inherent anticancer potential. A 2023 EGFR-targeted series yielded IC₅₀ values of 1.54–8.49 µM against A549 lung adenocarcinoma cells, with the most potent compound (6g) achieving an EGFR enzyme IC₅₀ of 0.024 µM [1]. A separate 2024 VEGFR-2 series reported the lead compound 4e with IC₅₀ = 9.67 µM against HT-29 colorectal carcinoma cells and 23.08 µM against NIH3T3 fibroblasts [2]. Both studies demonstrate that subtle structural modifications drive ≥5-fold potency differences within the same series, reinforcing that the uncharacterized 2-methoxyethyl derivative occupies a distinct SAR position that cannot be interpolated from existing data.

EGFR / VEGFR-2 activity
Class-level inference
EGFR series best IC₅₀ = 1.54 µM (A549); VEGFR-2 series best IC₅₀ = 9.67 µM (HT-29). Intra-series variability ≥5-fold.
Scaffold-level antiproliferative evidence across two orthogonal kinase pathways.
Target compound requires independent profiling.
EGFR inhibitor VEGFR-2 inhibitor Anticancer A549 HT-29

Anti-T. cruzi Phenotypic Activity

Pyrazole–thiadiazole derivatives have demonstrated measurable activity against Trypanosoma cruzi trypomastigotes. A 2024 study reported derivative 1c with an IC₅₀ of 21.71 ± 2.94 µM against the bloodstream form of the parasite, significantly more active than derivative 1l (IC₅₀ = 53.03 ± 4.44 µM), with a selectivity index exceeding 23 relative to mammalian host cells [1]. While these data do not directly pertain to the 2-methoxyethyl compound, they substantiate the scaffold's broader antiparasitic potential and provide a phenotypic assay context in which the target compound could be evaluated.

Anti-T. cruzi activity
Supporting evidence
Derivative 1c: IC₅₀ = 21.71 µM; selectivity index > 23 vs. mammalian cells. Target compound: no data.
Supports phenotypic screening context for neglected-disease research.
Compound-dependent potency; extrapolation not warranted.
Trypanocidal Trypanosoma cruzi Chagas disease Selectivity index

P2X7 Receptor Antagonism Evidence

A series of 2-(1-pyrazol-1-yl)-1,3,4-thiadiazole analogs—structurally related but not identical to the target compound—exhibited potent P2X7 receptor inhibition with IC₅₀ values ranging from 16 to 122 nM in a dye uptake assay and 20 to 300 nM in an IL-1β release assay in THP-1 cells [1]. The nanomolar potency of this chemotype against an inflammation-relevant target illustrates that the thiadiazole–pyrazole framework can achieve high-affinity target engagement when appropriately substituted. Whether the 2-methoxyethyl group on the target compound is compatible with this pharmacology remains to be tested.

P2X7R antagonism
Supporting evidence
Related series: IC₅₀ = 16–122 nM (dye uptake) and 20–300 nM (IL-1β release).
Positions scaffold as candidate for inflammation-target screening panels.
Compatibility of 2-methoxyethyl group with P2X7R pharmacology untested.
P2X7 receptor Inflammation IL-1β Dye uptake

H-Bond and Rotatable Bond Profile vs. Analog

The target compound's predicted physicochemical profile—0 H-bond donors, 2 H-bond acceptors, 4 rotatable bonds, and a polar surface area (PSA) of 20.31 Ų —systematically differs from the N-methyl comparator, which carries 1 H-bond donor, 6 H-bond acceptors, and 1 rotatable bond based on vendor specifications . The target compound's zero H-bond donor count, combined with its elevated logP, may facilitate passive blood-brain barrier penetration, while the comparator's additional H-bond donor and acceptor sites suggest stronger aqueous solubility. These divergent properties imply that the two compounds would distribute differently across in vitro assay compartments and in vivo tissues, making them non-interchangeable for any study where physicochemical-dependent endpoints (e.g., CNS exposure, solubility-limited absorption) are relevant.

H-bond / RotB profile
Cross-study comparable
Target: HBD 0, HBA 2, RotB 4. N-methyl analog: HBD 1, HBA 6, RotB 1. PSA qualitatively lower for target.
May support CNS MPO-aligned lead profiling workflows.
Computational prediction; experimental confirmation needed.
Hydrogen-bond donors Polar surface area Rotatable bonds Drug-likeness

Application Scenarios for Procurement


Kinase Library: CK2, EGFR, VEGFR-2 Screening

Based on the class-level evidence that pyrazole–thiadiazole scaffolds inhibit CK2 (IC₅₀ = 0.45 µM for the N-methyl analog [1]), EGFR (enzyme IC₅₀ = 0.024 µM for optimized derivatives [2]), and VEGFR-2 (cellular IC₅₀ = 9.67 µM [3]), the target compound is suited for inclusion in diversity-oriented kinase inhibitor libraries. Its unexplored 2-methoxyethyl substituent may uncover SAR trends that improve selectivity or solubility relative to the methyl benchmark.

Neglected Disease Screening: T. cruzi Assays

Pyrazole–thiadiazole derivatives have demonstrated trypanocidal activity with IC₅₀ values as low as 21.71 µM and selectivity indices >23 [4]. The target compound, with its differentiated physicochemical profile (logP 3.35, zero H-bond donors ), may exhibit unique uptake kinetics in T. cruzi parasites and warrants evaluation in phenotypic screening cascades for Chagas disease.

CNS Penetrant Lead Profiling

The target compound's predicted profile—logP 3.35, zero H-bond donors, PSA 20.31 Ų —aligns with established CNS MPO criteria, where HBD < 3, TPSA < 90 Ų, and logP between 1 and 5 are favorable for brain penetration. This contrasts with the N-methyl analog's logP of 0.52 and HBD = 1 , positioning the 2-methoxyethyl derivative as a more promising starting point for CNS-targeted medicinal chemistry programs.

Anti-Inflammatory Screening: COX-2 & P2X7R

Pyrazole–thiadiazole hybrids inhibit COX-2 with IC₅₀ values of 1.33–17.5 µM and antagonize P2X7 receptors at nanomolar concentrations (16–122 nM) [5]. The target compound's unexplored substitution pattern may yield differential selectivity between COX-2 and P2X7R, making it a valuable addition to anti-inflammatory screening decks, particularly for programs seeking non-NSAID mechanisms of action.

Application
Selection Property
Validation Focus
Kinase library screening
Scaffold-level CK2 / EGFR / VEGFR-2 inhibition context
Kinase panel profiling to establish potency and selectivity
Antiparasitic phenotypic assays
Reported scaffold trypanocidal activity and selectivity index context
T. cruzi phenotypic screening and cytotoxicity counter-screen
CNS lead profiling
Predicted logP 3.35, zero H-bond donors, low PSA
CNS MPO scoring and brain-permeability assay validation
Anti-inflammatory screening
Scaffold-level COX-2 and P2X7R activity context
Differential selectivity between COX-2 and P2X7R endpoints
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